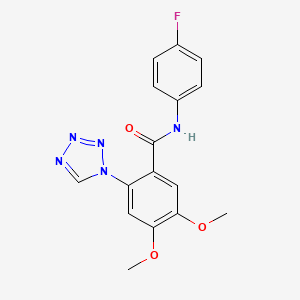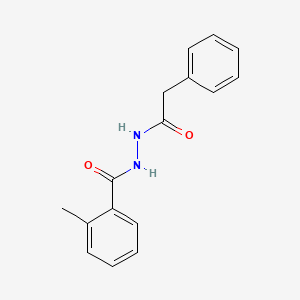
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol, also known as AMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol is not fully understood, but it is believed to act on various cellular pathways. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to induce apoptosis by activating the caspase pathway. It also inhibits cell proliferation by inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit bacterial and viral replication by interfering with various cellular pathways.
Biochemical and Physiological Effects:
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to have various biochemical and physiological effects. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the replication of various bacterial and viral pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol in lab experiments is its potential to treat various diseases. It has shown activity against cancer, inflammation, and infectious diseases. Another advantage is that it can be synthesized using a multi-step process starting from 2-methyl-4-quinolinol. However, one of the limitations of using 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in treating diseases.
Zukünftige Richtungen
There are several future directions for research on 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol. One direction is to further investigate its mechanism of action. This will help to optimize its use in treating various diseases. Another direction is to investigate its activity against other diseases, such as neurodegenerative diseases. Additionally, research can be done to optimize the synthesis method of 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol to make it more efficient and cost-effective.
Synthesemethoden
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol can be synthesized using a multi-step process starting from 2-methyl-4-quinolinol. The synthesis involves the reaction of 2-methyl-4-quinolinol with 1-bromohexane to form 3-(1-bromohexyl)-2-methyl-4-quinolinol. This intermediate is then reacted with sodium azide to form 3-(1-azepanylmethyl)-2-methyl-4-quinolinol. Finally, the ethoxy group is introduced using ethyl iodide and a base.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has shown potential in treating various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has shown activity against various bacterial and viral pathogens.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylmethyl)-6-ethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-23-15-8-9-18-16(12-15)19(22)17(14(2)20-18)13-21-10-6-4-5-7-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLBAZPWDVCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)



![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)

![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)

![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)